(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one
Brand Name: Vulcanchem
CAS No.: 61448-77-9
VCID: VC15615605
InChI: InChI=1S/C21H20O3S/c1-23-19-7-3-15(4-8-19)11-17-13-25-14-18(21(17)22)12-16-5-9-20(24-2)10-6-16/h3-12H,13-14H2,1-2H3/b17-11-,18-12+
SMILES:
Molecular Formula: C21H20O3S
Molecular Weight: 352.4 g/mol

(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one

CAS No.: 61448-77-9

Cat. No.: VC15615605

Molecular Formula: C21H20O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one - 61448-77-9

Specification

CAS No. 61448-77-9
Molecular Formula C21H20O3S
Molecular Weight 352.4 g/mol
IUPAC Name (3E,5Z)-3,5-bis[(4-methoxyphenyl)methylidene]thian-4-one
Standard InChI InChI=1S/C21H20O3S/c1-23-19-7-3-15(4-8-19)11-17-13-25-14-18(21(17)22)12-16-5-9-20(24-2)10-6-16/h3-12H,13-14H2,1-2H3/b17-11-,18-12+
Standard InChI Key JNRJHGLBAWJZGM-MJZABRMRSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/2\CSC/C(=C/C3=CC=C(C=C3)OC)/C2=O
Canonical SMILES COC1=CC=C(C=C1)C=C2CSCC(=CC3=CC=C(C=C3)OC)C2=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The molecular framework of (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one (C₂₁H₂₀O₃S, MW 352.4 g/mol) consists of a six-membered thiopyran ring with a ketone group at position 4 . The 3Z and 5E configurations indicate that the two 4-methoxybenzylidene groups adopt opposing geometries: the substituent at position 3 exhibits a cis (Z) arrangement, while the position 5 group adopts a trans (E) orientation relative to the thiopyranone core . This stereoelectronic arrangement creates a partially planar conjugated system, enhancing the molecule’s UV absorption and fluorescence properties.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name(3E,5Z)-3,5-bis[(4-methoxyphenyl)methylidene]thian-4-one
Molecular FormulaC₂₁H₂₀O₃S
Molecular Weight352.4 g/mol
CAS Registry Number61448-77-9
SMILES (Isomeric)COC1=CC=C(C=C1)/C=C/2\CSC/C(=C/C3=CC=C(C=C3)OC)/C2=O

Electronic and Steric Effects

The 4-methoxy groups on the benzylidene moieties donate electron density via resonance, stabilizing the conjugated enone system. This electronic delocalization is critical for the compound’s reactivity in cycloaddition reactions and its absorption characteristics in UV-Vis spectroscopy . Steric interactions between the methoxy substituents and the thiopyran ring influence the molecule’s preferred conformation, as confirmed by X-ray crystallography of analogous structures .

Synthesis and Optimization

Green Chemistry Approach

A landmark study demonstrated the efficient synthesis of this compound via an organocatalyzed aldol condensation in aqueous media . The protocol involves reacting tetrahydrothiopyran-4-one with two equivalents of 4-methoxybenzaldehyde in the presence of diethylamine (20 mol%) as a bifunctional catalyst. Water acts as both solvent and proton shuttle, enabling a 95% yield under reflux conditions (80°C, 4 h) .

Table 2: Synthetic Parameters and Outcomes

ParameterDetails
Starting MaterialsTetrahydrothiopyran-4-one, 4-methoxybenzaldehyde
CatalystDiethylamine (20 mol%)
SolventH₂O
Temperature80°C (reflux)
Reaction Time4 hours
Yield95%
PurificationRecrystallization (ethyl acetate)

Mechanistic Insights

The reaction proceeds through a tandem enolization-condensation-dehydration pathway:

  • Enolate Formation: The amine catalyst deprotonates the α-hydrogen of tetrahydrothiopyran-4-one, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration: Acidic workup (5% HCl) facilitates water elimination, yielding the conjugated bis-benzylidene product .

The Z/E selectivity arises from steric control during the second aldol addition, where the incoming benzaldehyde preferentially approaches the less hindered face of the mono-condensed intermediate.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1654: C=O stretch of the thiopyranone carbonyl

  • 1592, 1505: Aromatic C=C stretching of the benzylidene groups

  • 1252: Asymmetric C-O-C stretching of methoxy substituents

Table 3: ¹H NMR Data (CDCl₃, 400 MHz)

Signal (δ, ppm)MultiplicityIntegrationAssignment
3.76Singlet6HOCH₃ (two methoxy groups)
3.80Singlet4HSCH₂ (thiopyran ring)
6.85Doublet4HAromatic H (ortho to OCH₃)
7.30Doublet4HAromatic H (meta to OCH₃)
7.66Singlet2H=CH (benzylidene protons)

Table 4: ¹³C NMR Data (CDCl₃, 100 MHz)

Signal (δ, ppm)Assignment
30.2SCH₂ (thiopyran ring)
55.3OCH₃ (methoxy carbons)
114.1–160.2Aromatic carbons
185.4C=O (thiopyranone carbonyl)

Mass Spectrometry

The electron ionization (EI-MS) spectrum displays a molecular ion peak at m/z 352 (M⁺, 49% relative abundance), confirming the molecular formula C₂₁H₂₀O₃S. Fragment ions at m/z 146 and 103 correspond to cleavage of the benzylidene groups and thiopyran ring decomposition, respectively .

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